5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine
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Overview
Description
5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine is an organic compound with the molecular formula C11H10N4O2. It is characterized by the presence of two pyridine rings connected via a nitrogen atom and a nitro group attached to one of the pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with 3-pyridinemethanol in the presence of a nitro group donor. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction proceeds through a series of steps, including C–C bond cleavage and cyclization .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis methods, where the reactants are combined in large reactors under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The final product is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and aminopyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
- 5-Nitro-N-(3-pyridinylmethyl)-2-pyridinamine dihydrochloride
- 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
5-Nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine is unique due to its specific structural features, including the presence of two pyridine rings and a nitro group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-nitro-N-(pyridin-3-ylmethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-15(17)10-3-4-11(14-8-10)13-7-9-2-1-5-12-6-9/h1-6,8H,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVKMVGNOIJINA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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